molecular formula C29H32ClN5O3 B11512192 7-(4-chlorophenyl)-1,3-dimethyl-8-[4-(octyloxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-chlorophenyl)-1,3-dimethyl-8-[4-(octyloxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11512192
M. Wt: 534.0 g/mol
InChI Key: MEOHFBKZCHMCQD-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-[4-(OCTYLOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-[4-(OCTYLOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process starts with the preparation of the core imidazo[1,2-g]purine structure, followed by the introduction of the 4-chlorophenyl and 4-(octyloxy)phenyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-[4-(OCTYLOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-[4-(OCTYLOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-[4-(OCTYLOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Chlorophenyl)-1,3-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
  • 7-(4-Chlorophenyl)-1,3-dimethyl-8-(4-methoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The presence of the 4-(octyloxy)phenyl group in 7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-[4-(OCTYLOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE distinguishes it from similar compounds. This unique substituent may confer specific properties, such as increased lipophilicity or altered biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H32ClN5O3

Molecular Weight

534.0 g/mol

IUPAC Name

7-(4-chlorophenyl)-2,4-dimethyl-6-(4-octoxyphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C29H32ClN5O3/c1-4-5-6-7-8-9-18-38-23-16-14-22(15-17-23)35-24(20-10-12-21(30)13-11-20)19-34-25-26(31-28(34)35)32(2)29(37)33(3)27(25)36/h10-17,19H,4-9,18H2,1-3H3

InChI Key

MEOHFBKZCHMCQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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